![molecular formula C6H5F3N2 B3087456 3-Methyl-6-(trifluoromethyl)pyridazine CAS No. 1173897-84-1](/img/structure/B3087456.png)
3-Methyl-6-(trifluoromethyl)pyridazine
Overview
Description
3-Methyl-6-(trifluoromethyl)pyridazine is a diazaaromatic compound . It is a derivative of pyridazine, which is a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-Methyl-6-(trifluoromethyl)pyridazine, can be achieved through various methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another approach involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular formula of 3-Methyl-6-(trifluoromethyl)pyridazine is C6H5F3N2 . The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .Chemical Reactions Analysis
Pyridazine derivatives, including 3-Methyl-6-(trifluoromethyl)pyridazine, undergo various chemical reactions. For instance, they can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . They can also react with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-6-(trifluoromethyl)pyridazine are influenced by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties are thought to contribute to the broad range of pharmacological activities exhibited by this class of compounds .Scientific Research Applications
Pharmacological Activities
The pyridazine derivatives, including “3-Methyl-6-(trifluoromethyl)pyridazine”, have been found to exhibit a wide range of pharmacological activities . They have been described in a large number of research articles and patents, and several drugs based on its nucleus have come into light .
Cardiovascular Drugs
Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs . This nucleus is also known as “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .
Agrochemicals
In addition to its use in cardiovascular drugs, pyridazinone was also used in agrochemicals .
Antimicrobial Properties
A substantial number of pyridazinones have been reported to possess antimicrobial properties .
Anticancer Properties
Some pyridazinones have also shown anticancer properties .
Optoelectronics
Pyridazine derivatives have potential applications in optoelectronics . They have been used in particular as fluorescent materials and sensors .
Horner-Wadsworth-Emmons Reaction
“3-Methyl-6-(trifluoromethyl)pyridazine” can participate in Horner-Wadsworth-Emmons reaction , a carbon-carbon bond forming reaction used in organic chemistry.
[3 + n] Cycloaddition Reactions
Pyridazine derivatives have been used in [3 + n] cycloaddition reactions , which represent one of the most important and efficient tools in the synthesis of heterocyclic rings .
Future Directions
Pyridazine derivatives, including 3-Methyl-6-(trifluoromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They are expected to be used in the development of new drugs and materials due to their unique physical-chemical properties . The future research in this field may focus on the development of novel synthetic methodologies that can produce molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-5(11-10-4)6(7,8)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJDVSWQDDEOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282505 | |
Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(trifluoromethyl)pyridazine | |
CAS RN |
1173897-84-1 | |
Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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